molecular formula C10H7ClN2O B12897720 6-Chloro-5-phenylpyrazin-2(1H)-one CAS No. 64163-14-0

6-Chloro-5-phenylpyrazin-2(1H)-one

Cat. No.: B12897720
CAS No.: 64163-14-0
M. Wt: 206.63 g/mol
InChI Key: BSKNPKALLWHMFQ-UHFFFAOYSA-N
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Description

6-Chloro-5-phenylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms and one ketone group). The substituents—a chlorine atom at position 6 and a phenyl group at position 5—impart distinct electronic and steric properties to the molecule.

Key structural features:

  • Pyrazinone core: Provides a planar, electron-deficient aromatic system.
  • Chlorine substituent: Enhances electrophilicity and influences intermolecular interactions (e.g., halogen bonding).
  • Phenyl group: Contributes to π-π stacking interactions and modulates lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-phenylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-phenylpyrazine with a suitable nucleophile, such as hydroxylamine, under acidic or basic conditions to form the desired pyrazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyrazines.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazines.

    Substitution: Various substituted pyrazinones, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-phenylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-phenylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives

Example : 5-Chloro-6-phenylpyridazin-3(2H)-one (from )
Structural Differences :

  • Pyridazinones have nitrogen atoms at positions 1 and 2 (vs. 1 and 4 in pyrazinones).
  • The ketone group is at position 3 in pyridazinones (vs. position 2 in pyrazinones).

Functional Implications :

Pyrazolo[3,4-b]pyrazines

Example : 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine (from )
Structural Differences :

  • Contains a fused pyrazole-pyrazine system (vs. a simple pyrazinone ring).
  • A tetrahydropyran group introduces steric bulk and chirality.

Functional Implications :

  • The methyl and tetrahydropyran groups improve metabolic stability compared to the phenyl group in 6-chloro-5-phenylpyrazin-2(1H)-one .

Dihydroquinazolinones

Example : 2,3-Dihydroquinazolin-4(1H)-one derivatives (from )
Structural Differences :

  • Features a benzene ring fused to a dihydropyrimidinone system (vs. a standalone pyrazinone).
  • Lacks chlorine substituents but often includes aryl or alkyl groups at position 2.

Functional Implications :

  • The absence of chlorine reduces electrophilicity but may improve solubility.

Pyrimidinone Derivatives

Example : 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine (from )
Structural Differences :

  • Pyrimidinones have nitrogen atoms at positions 1 and 3 (vs. 1 and 4 in pyrazinones).
  • The fluorine substituent in this example introduces electronegativity comparable to chlorine but with smaller steric effects.

Functional Implications :

  • Fluorine’s electronegativity enhances metabolic stability and bioavailability relative to chlorine.
  • The pyrimidinone core is less electron-deficient, altering binding affinities in enzyme inhibition .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Reactivity/Applications Reference
Pyrazinone Pyrazin-2(1H)-one 6-Cl, 5-Ph Halogen bonding, kinase inhibition
Pyridazinone Pyridazin-3(2H)-one 5-Cl, 6-Ph Hydrogen bonding, cardiovascular agents
Pyrazolo[3,4-b]pyrazine Fused pyrazole-pyrazine 6-Cl, 5-Me, THP Rigid scaffolds, metabolic stability
Dihydroquinazolinone Quinazolin-4(1H)-one 2-Aryl/alkyl DNA intercalation, anticancer agents
Pyrimidinone Pyrimidin-4(3H)-one 6-Fluoropyridin-3-yl Enzyme inhibition, antiviral agents

Research Findings and Implications

  • Bioactivity: Pyrazinones and pyridazinones are explored as kinase inhibitors, while dihydroquinazolinones show promise in anticancer therapies .
  • Solubility : Chlorine and phenyl groups in this compound may reduce aqueous solubility compared to fluorine-containing analogs .
  • Synthetic Challenges: Pyrazinones require precise control of ketone reactivity, whereas pyridazinones are more straightforward to functionalize .

Biological Activity

6-Chloro-5-phenylpyrazin-2(1H)-one is a heterocyclic compound notable for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C10H7ClN2O, characterized by a pyrazine ring with a chlorine atom at the 6-position and a phenyl group at the 5-position. This unique structural configuration plays a crucial role in its biological activity.

Biological Activities

Research has identified several significant biological activities associated with this compound:

1. Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

2. Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for its antiviral properties. It has demonstrated inhibitory effects on viral replication in vitro, particularly against certain RNA viruses .

3. Cytotoxic Effects

The compound has shown cytotoxic activity against various cancer cell lines. For instance, in studies involving human breast cancer cells (MDA-MB-231), treatment with 0.1 µM concentrations resulted in significant reductions in cell viability, promoting apoptosis .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial and viral metabolism.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death through mechanisms that involve mitochondrial dysfunction and caspase activation .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-pyrazin-2(1H)-oneChlorine at the 5-positionPrimarily studied for herbicidal activity
6-Bromo-5-(4-fluorophenyl)pyrazin-2(1H)-oneBromine instead of chlorineExhibits different biological activity profiles
3-Chloro-5-(phenyl)pyrazin-2(1H)-oneChlorine at the 3-positionDifferent position affects reactivity and properties

This table illustrates how the presence of specific substituents influences the biological properties of these compounds.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Case Study: Antimicrobial Efficacy

In one study, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Case Study: Anticancer Activity

Another investigation focused on the cytotoxic effects on human cancer cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 0.01 µM after 72 hours of exposure, indicating strong anticancer potential .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-Chloro-5-phenylpyrazin-2(1H)-one that influence its synthetic and biological applications?

  • Category : Basic (Structural and Functional Properties)
  • Methodological Answer : The compound’s reactivity and stability are governed by its molecular structure (C₁₁H₇ClN₂O), including the electron-withdrawing chlorine substituent and the conjugated pyrazinone ring. Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO) and susceptibility to hydrolysis under acidic/basic conditions. Stability studies under varying pH and temperature are critical for optimizing synthetic protocols .

Q. What are common synthetic routes for this compound, and how are intermediates characterized?

  • Category : Basic (Synthesis Fundamentals)
  • Methodological Answer : A typical multi-step synthesis involves:

  • Step 1 : Condensation of pyridine derivatives with carbamates to form pyrazinone precursors.
  • Step 2 : Chlorination using POCl₃ or SOCl₂ at controlled temperatures (60–80°C).
  • Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures).
    Intermediate characterization relies on LC-MS for mass verification and ¹H/¹³C NMR to confirm regioselectivity .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Category : Basic (Analytical Validation)
  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) with spectroscopic techniques:

  • FT-IR : Confirm carbonyl (C=O) stretch at ~1670 cm⁻¹ and N–H bending at ~1550 cm⁻¹.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What safety precautions are essential when handling this compound?

  • Category : Basic (Laboratory Safety)
  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation. Store in airtight containers at 2–8°C to prevent degradation. Refer to SDS for spill management (neutralize with sodium bicarbonate) and waste disposal protocols .

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

  • Category : Basic (Reactivity Analysis)
  • Methodological Answer : The chlorine atom at position 6 acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Density Functional Theory (DFT) calculations predict electron density localization at the C5 phenyl ring, guiding regioselective functionalization .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound derivatives?

  • Category : Advanced (Reaction Engineering)
  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian, ORCA) model transition states to predict activation energies for chlorination or aryl substitutions. Molecular dynamics simulations (COMSOL) assess solvent effects, while machine learning (e.g., ICReDD’s platforms) identifies optimal catalyst/ligand pairs from historical data .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Category : Advanced (Data Conflict Resolution)
  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays often stem from variations in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (aerobic vs. anaerobic). Perform meta-analyses using standardized protocols (CLSI guidelines) and validate via dose-response curves (IC₅₀ comparisons). Structural analogs with modified substituents (e.g., 5-nitro vs. 5-fluoro) clarify structure-activity relationships .

Q. How do heterogeneous catalysts improve the scalability of this compound synthesis?

  • Category : Advanced (Process Chemistry)
  • Methodological Answer : Immobilized palladium catalysts (e.g., Pd/C or MOF-supported Pd) enhance reaction turnover and reduce metal leaching. Continuous-flow reactors with in-line FTIR monitoring enable real-time adjustment of residence time and temperature, improving yield (>80%) and reproducibility .

Q. What advanced spectroscopic techniques elucidate degradation pathways of this compound under physiological conditions?

  • Category : Advanced (Stability Profiling)
  • Methodological Answer : High-resolution mass spectrometry (HRMS) tracks degradation products in simulated gastric fluid (pH 2.0) or plasma. ²H isotope labeling identifies hydrolysis-prone sites, while EPR spectroscopy detects radical intermediates formed under oxidative stress .

Q. How can AI-driven platforms accelerate the discovery of this compound-based drug candidates?

  • Category : Advanced (Digital Chemistry)
  • Methodological Answer : Generative adversarial networks (GANs) propose novel analogs with optimized pharmacokinetic profiles (e.g., LogP < 3). Automated high-throughput screening (HTS) integrates robotic liquid handling and cheminformatics (KNIME, Pipeline Pilot) to prioritize candidates for in vitro validation. Blockchain-secured databases ensure data integrity across collaborative networks .

Properties

CAS No.

64163-14-0

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

6-chloro-5-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C10H7ClN2O/c11-10-9(12-6-8(14)13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)

InChI Key

BSKNPKALLWHMFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)C=N2)Cl

Origin of Product

United States

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